molecular formula C19H19NO4 B13099654 MethylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate

MethylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate

Cat. No.: B13099654
M. Wt: 325.4 g/mol
InChI Key: FSVZNFLZPUMKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MethylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate is a synthetic compound often used in the field of organic chemistry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is commonly used as a protective group in peptide synthesis, making this compound particularly valuable in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MethylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate typically involves the reaction of N-methylglycine with 9H-fluoren-9-ylmethoxycarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

MethylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The Fmoc group can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of the Fmoc group with another functional group.

Scientific Research Applications

MethylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MethylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of N-methylglycine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan
  • (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid

Uniqueness

MethylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate is unique due to its specific combination of the Fmoc protective group and N-methylglycine. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis compared to other similar compounds .

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate

InChI

InChI=1S/C19H19NO4/c1-20(11-18(21)23-2)19(22)24-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3

InChI Key

FSVZNFLZPUMKQY-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)OC)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.